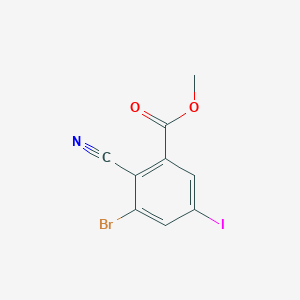

Methyl 3-bromo-2-cyano-5-iodobenzoate

Description

Methyl 3-bromo-2-cyano-5-iodobenzoate is a halogenated aromatic ester featuring a bromine atom at position 3, a cyano group at position 2, and an iodine atom at position 5, with a methyl ester at the carboxylate position. This compound is likely used as a synthetic intermediate in pharmaceuticals or agrochemicals due to its reactive halogen substituents (bromo and iodo) and electron-withdrawing cyano group, which facilitate cross-coupling reactions and regioselective modifications .

Properties

IUPAC Name |

methyl 3-bromo-2-cyano-5-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrINO2/c1-14-9(13)6-2-5(11)3-8(10)7(6)4-12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHOPARZXHIGKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)I)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Variations in Halogenated Benzoate Esters

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Insights

Methyl esters generally exhibit faster hydrolysis rates under basic conditions compared to bulkier esters.

Halogen and Cyano Substitution Effects: Iodo vs. Bromo: The 5-iodo substituent in the target compound offers a superior leaving group for nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) compared to bromo analogs . Cyano Position: A cyano group at position 2 (ortho to the ester) creates a strong electron-withdrawing effect, activating the ring for electrophilic attacks at specific positions. Shifting the cyano to position 5 (meta to ester) redistributes electron density, altering reactivity patterns . Fluoro vs.

Steric and Electronic Impacts of Substituent Positions: In Methyl 5-bromo-2-cyanobenzoate (), bromo at position 5 instead of 3 changes steric accessibility for reactions at the aromatic core. Methyl 3-bromo-5-cyanobenzoate () demonstrates how cyano placement influences resonance stabilization and dipole interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.